molecular formula C17H20N2O3 B12134486 4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B12134486
M. Wt: 300.35 g/mol
InChI Key: VIUBUWYZBKWYDZ-UHFFFAOYSA-N
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Description

4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzofuran ring, a pyridine ring, and several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Functional Group Modifications: Introduction of hydroxyl, methyl, and carboxamide groups through various organic reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Potential use in the development of new medications for various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry

    Material Science:

    Agriculture: Used in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of biochemical pathways, modulation of signal transduction, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide: Lacks the pyridine ring.

    3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide: Lacks the hydroxyl group.

    4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid: Carboxamide group replaced with a carboxylic acid group.

Uniqueness

The presence of both the pyridine ring and the hydroxyl group in 4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide makes it unique compared to its similar compounds. This unique structure may confer specific properties and activities that are not observed in the other compounds.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

4-hydroxy-3,6,6-trimethyl-N-pyridin-3-yl-5,7-dihydro-4H-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H20N2O3/c1-10-14-12(20)7-17(2,3)8-13(14)22-15(10)16(21)19-11-5-4-6-18-9-11/h4-6,9,12,20H,7-8H2,1-3H3,(H,19,21)

InChI Key

VIUBUWYZBKWYDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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